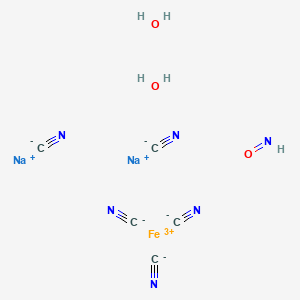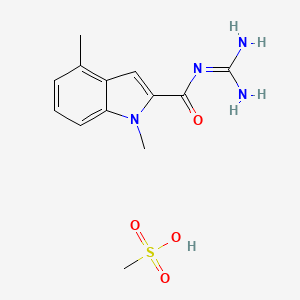
prostaglandin B2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
prostaglandin B2 is a complex organic compound with the molecular formula C20H30O4. It is a member of the prostaglandin family, which are lipid compounds that have diverse hormone-like effects in animals. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of prostaglandin B2 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves constructing the carbon skeleton of the molecule through a series of carbon-carbon bond-forming reactions.
Introduction of functional groups: Specific functional groups such as hydroxyl and oxo groups are introduced using reagents like oxidizing agents and reducing agents.
Stereochemical control: Ensuring the correct stereochemistry at various positions in the molecule is crucial. This is achieved through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control over reaction conditions and can be scaled up more easily than batch reactors.
Purification techniques: Methods such as chromatography and crystallization are used to purify the final product.
化学反应分析
Types of Reactions
prostaglandin B2 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols.
科学研究应用
prostaglandin B2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Studied for its role in cell signaling and regulation of physiological processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of prostaglandin B2 involves its interaction with specific molecular targets and pathways:
Molecular targets: It binds to specific receptors on cell surfaces, such as prostaglandin receptors.
Pathways involved: It can activate or inhibit signaling pathways that regulate inflammation, cell growth, and apoptosis.
相似化合物的比较
Similar Compounds
Prostaglandin E2 (PGE2): Another member of the prostaglandin family with similar biological activities.
Prostaglandin F2α (PGF2α): Known for its role in inducing labor and regulating the menstrual cycle.
Uniqueness
prostaglandin B2 is unique due to its specific stereochemistry and the presence of both hydroxyl and oxo functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C20H30O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
(E)-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4+,14-12+/t17-/m0/s1 |
InChI 键 |
PRFXRIUZNKLRHM-OSJNIVAESA-N |
SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O |
手性 SMILES |
CCCCC[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C/CCCC(=O)O)O |
规范 SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


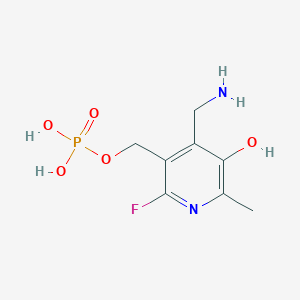
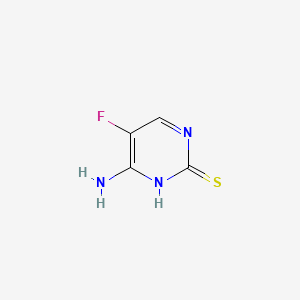
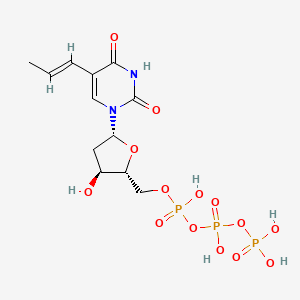

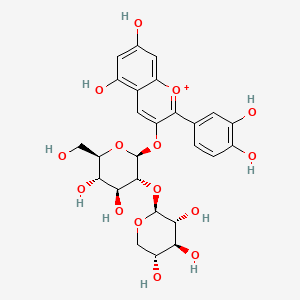
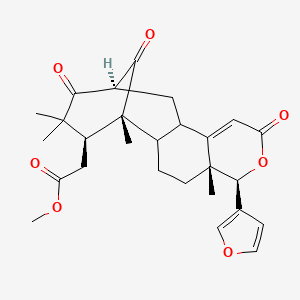
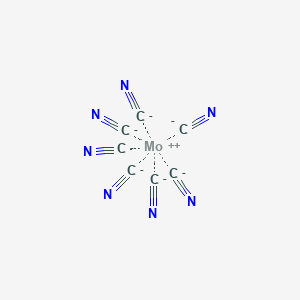
![N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B1239722.png)
![4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1239723.png)
![methyl 2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1239724.png)
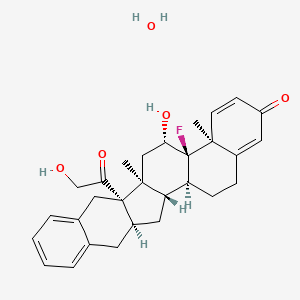
![3-[4-(4-Phenyl-3,6-dihydro-2H-pyridin-1-yl)-butyl]-1H-indole](/img/structure/B1239726.png)
